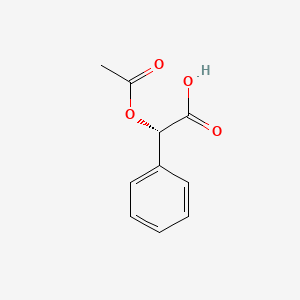

(S)-2-Acetoxy-2-phenylacetic Acid

Descripción

Evolution of Chiral Synthesis Paradigms

The journey of asymmetric synthesis began with the foundational work of scientists like Louis Pasteur, who first demonstrated the concept of molecular chirality. researchgate.net Early methods often relied on the use of stoichiometric amounts of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net While effective, this approach necessitates additional steps for the attachment and removal of the auxiliary.

A major paradigm shift occurred with the advent of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. uwindsor.cachiralpedia.com This area has been dominated by transition-metal catalysts featuring chiral ligands, as well as the more recent emergence of organocatalysis, which utilizes small organic molecules as catalysts. chiralpedia.com Biocatalysis, employing enzymes as natural chiral catalysts, has also become a powerful tool for enantioselective transformations. chiralpedia.com

Role of Chiral Carboxylic Acids in Enantioselective Transformations

Chiral carboxylic acids (CCAs) have carved out a significant niche in the realm of enantioselective synthesis. nih.gov They are not only valuable as chiral building blocks themselves but also serve as versatile intermediates in the synthesis of more complex molecules. nih.gov The development of methods for the efficient preparation of chiral carboxylic acids is therefore a highly sought-after goal in both academic and industrial research. nih.gov

One of the key applications of CCAs is in enantioselective C–H activation, a powerful strategy for synthesizing chiral molecules. snnu.edu.cnacs.org In this approach, a combination of a transition-metal catalyst and a chiral carboxylic acid can selectively functionalize a specific C-H bond in a prochiral molecule, leading to the formation of an enantiomerically enriched product. snnu.edu.cnacs.org Furthermore, chiral carboxylic acids have been employed as Brønsted acid catalysts, activating substrates through hydrogen bonding to facilitate a variety of enantioselective transformations. rsc.org The conjugate addition of carboxylic acids to electron-deficient olefins, mediated by chiral lithium amides, represents another innovative strategy for the enantioselective formation of carbon-carbon bonds. acs.org

Historical Context and Initial Research on (S)-2-Acetoxy-2-phenylacetic Acid

This compound is a derivative of mandelic acid, a well-known chiral carboxylic acid. orgsyn.org The resolution of racemic mandelic acid and its derivatives has been a subject of extensive research, with various methods being developed over the years. google.com Early approaches often involved classical resolution through the formation of diastereomeric salts with a chiral resolving agent. google.comgoogle.com For instance, chiral amines have been reported as effective resolving agents for mandelic acid derivatives. google.com

Enzymatic methods, particularly lipase-catalyzed transesterifications, have also proven to be highly effective for the kinetic resolution of mandelic acid derivatives. These enzymatic processes can exhibit high enantioselectivity, allowing for the separation of the (R)- and (S)-enantiomers. The synthesis of this compound can be achieved from (S)-mandelic acid through acetylation.

Current Research Frontiers and Emerging Applications of this compound

Current research continues to explore and expand the applications of this compound and related chiral carboxylic acids. A significant area of focus is their use as chiral derivatizing agents for the determination of enantiomeric purity using techniques like NMR spectroscopy. medchemexpress.comlookchem.com

The compound also serves as a valuable chiral building block in the synthesis of more complex molecules. Its structural features make it a useful precursor in various synthetic transformations. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development of efficient and scalable synthetic routes to this compound and its application in asymmetric synthesis remain active areas of investigation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10O4 | chemsynthesis.comachmem.com |

| Molecular Weight | 194.18 g/mol | achmem.com |

| CAS Number | 7322-88-5 | ambeed.com |

| Appearance | White to light yellow crystal powder | lookchem.com |

| Melting Point | 97-99 °C | lookchem.com |

| Storage | Keep in dark place, sealed in dry, room temperature | achmem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-acetyloxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUSTCTKLTMBX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872032 | |

| Record name | (+)-Acetylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-88-5 | |

| Record name | Acetylmandelic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Acetylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-O-Acetyl-L-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLMANDELIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N6KT18K98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis of S 2 Acetoxy 2 Phenylacetic Acid and Its Precursors

Chemoenzymatic Approaches to Asymmetric O-Acetylation

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereochemical transformations, often in conjunction with traditional chemical reactions. These approaches are particularly effective for the synthesis of (S)-2-Acetoxy-2-phenylacetic acid, primarily through the kinetic resolution of racemic precursors.

Lipase-Catalyzed Enantioselective Acylation

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. In the context of producing this compound, lipases are used to selectively acylate one enantiomer of a racemic mixture of a precursor, typically a mandelic acid derivative, leaving the other enantiomer unreacted.

A common strategy involves the enzymatic kinetic resolution (EKR) of racemic mandelic acid derivatives. This process utilizes the enantioselectivity of lipases to acetylate one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. For instance, lipase (B570770) AK has been used to catalyze the irreversible transesterification of (R,S)-2-chloromandelic acid with vinyl acetate (B1210297) as the acyl donor. nih.gov This results in the high conversion of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted substrate. nih.gov The choice of acyl donor can significantly influence the enantioselectivity of the reaction. rsc.orgrsc.org

Similarly, immobilized Candida antarctica lipase B (CAL-B) has been effectively used in a continuous-flow system for the resolution of mandelonitrile (B1675950) acetate. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-mandelonitrile acetate, which can then be chemically converted to the corresponding (R)-acetoxy-phenylacetic acid. Another example is the use of whole cells of a newly isolated Pseudomonas sp. ECU1011, which demonstrated high enantioselectivity in the deacylation of (S)-α-acetoxyphenylacetic acid to produce (S)-mandelic acid. nih.gov

Dynamic Kinetic Resolution Strategies

While conventional kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) overcomes this limitation. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that all of the starting racemic material can theoretically be converted into the desired single enantiomer, thus maximizing the yield.

For the synthesis of enantiopure mandelic acid, a precursor to this compound, a chemoenzymatic DKR process has been developed. This process combines the enzymatic racemization of mandelic acid using a mandelate (B1228975) racemase with the diastereomeric salt crystallization of the desired (R)-mandelic acid. rsc.org Another approach to DKR involves using a cyclic amide base for resolution and an organic amine base to effect racemization in the same process. google.com These methods allow for yields that surpass the 50% limit of traditional kinetic resolutions. rsc.orggoogle.com

Asymmetric Chemical Synthesis Routes

In addition to enzymatic methods, purely chemical strategies for the asymmetric synthesis of this compound and its precursors have been developed. These routes rely on the use of chiral auxiliaries or stereoselective reactions to induce the desired chirality.

Stereoselective Hydrolysis of Racemic Precursors

Stereoselective hydrolysis is a method where one enantiomer of a racemic ester is preferentially hydrolyzed over the other, allowing for the separation of the resulting chiral acid and the unreacted ester. This principle has been applied to the resolution of racemic esters of mandelic acid. For example, the hydrolysis of cefuroxime (B34974) axetil, a prodrug of cefuroxime, which exists as a mixture of two diastereomers, has been studied. The hydrolysis was found to be stereoselective, with different rates of hydrolysis for the R and S diastereomers. nih.gov This differential hydrolysis can be exploited to enrich one enantiomer.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using this method are less common in the provided search results, the principle is a cornerstone of asymmetric synthesis and can be applied to the synthesis of its precursors.

Optimization of Reaction Conditions and Yields in Stereoselective Preparations

The efficiency and selectivity of both chemoenzymatic and chemical synthetic routes are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and enantiomeric excess (ee).

For lipase-catalyzed reactions, key parameters that are often optimized include the choice of enzyme, solvent, temperature, water content, substrate ratio, and enzyme loading. nih.govnih.gov For example, in the lipase-catalyzed resolution of (R,S)-2-chloromandelic acid, optimizing these conditions led to a high conversion of the (R)-enantiomer (≥98.85%) and a large enantiomeric excess of the substrate (≥98.15%). nih.gov Similarly, in the enzymatic deacylation of (S)-α-acetoxyphenylacetic acid, optimization of temperature and pH to 30°C and 6.5, respectively, was crucial to minimize non-selective spontaneous hydrolysis and improve the ee of the remaining (R)-enantiomer to over 99% at a 60% conversion rate. nih.gov

The table below summarizes the optimization of direct acetylation of (R)-mandelic acid, a precursor to the target compound.

| Parameter | Optimal Condition | Yield (%) | Enantiomeric Excess (ee) |

| Solvent | Pyridine | 92 | >99% |

| Temperature | 25°C | 89 | >99% |

| Molar Ratio (Ac₂O) | 1.2:1 | 94 | >99% |

| Data derived from a study on the direct acetylation of (R)-mandelic acid. |

The following table presents the performance of a chemoenzymatic route for the synthesis of (R)-2-Acetoxy-2-phenylacetic acid.

| Step | Catalyst/Reagent | Yield (%) | ee (%) |

| EKR | CAL-B | 85 | 94 |

| Hydrolysis | HCl | 80 | 98 |

| Acetylation | Acetic Anhydride (B1165640) | 92 | >99 |

| Data for the chemoenzymatic synthesis of (R)-2-Acetoxy-2-phenylacetic acid. |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of enantiomerically pure compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. The production of this chiral acetoxy acid and its primary precursor, (S)-mandelic acid, provides a clear example of how green chemistry can be implemented, primarily through biocatalysis and the strategic selection of solvents and reagents.

A dominant green strategy for obtaining this compound is the enzymatic kinetic resolution of a racemic mixture of mandelic acid or its esters. nih.govresearchgate.net This approach leverages the high stereoselectivity of enzymes, most notably lipases, to preferentially catalyze the acylation of the (S)-enantiomer. This biocatalytic method stands as a sustainable alternative to classical chemical syntheses, which can involve toxic compounds and hazardous conditions. mpg.de Enzymes operate under mild conditions of temperature and pH, reducing energy demands and minimizing the formation of byproducts. nih.gov

The core of this green approach lies in several key areas:

Biocatalysis: The use of hydrolases, particularly lipases and esterases, is central to the enantioselective synthesis. nih.gov Enzymes such as Lipase B from Candida antarctica (often immobilized as Novozym 435), Candida rugosa lipase (CRL), and lipases from Pseudomonas species are highly effective biocatalysts for this transformation. dntb.gov.uaresearchgate.net These enzymes can be immobilized on solid supports or cross-linked to form aggregates (CLEAs), which enhances their stability and allows for easy separation from the reaction mixture and subsequent reuse, aligning with the green principles of catalysis and waste reduction. nih.gov

Solvent Selection: Traditional organic solvents like toluene (B28343) and hexane (B92381) are often effective for enzymatic reactions but pose significant environmental and health risks. nih.gov Green chemistry promotes their replacement with more sustainable alternatives. Research has shown that eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources like furfural, and cyclopentyl methyl ether (CPME) are excellent media for lipase-catalyzed resolutions. researchgate.net These solvents are noted for their stability, low peroxide formation, and easier recovery, which simplifies downstream processing and reduces waste. researchgate.net In some cases, the activity and enantioselectivity of lipases have been shown to be higher in these green solvents compared to their traditional counterparts. researchgate.net

Atom Economy and Reagent Choice: The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical consideration. nih.gov In the acylation of (S)-mandelic acid, the choice of the acyl donor is crucial. rsc.org While acetic anhydride is a common acetylating agent, it produces an equimolar amount of acetic acid as a byproduct, lowering the atom economy. nih.gov Vinyl acetate is often a superior choice in enzymatic acylations. The lipase-catalyzed reaction with vinyl acetate produces acetaldehyde (B116499) as a byproduct. The volatility of acetaldehyde allows for its easy removal from the reaction, which helps to shift the equilibrium towards the product, often leading to higher conversion rates and yields. researchgate.net

By integrating these principles, the synthesis of this compound can be performed in a more environmentally and economically sustainable manner, producing a high-value chiral building block while minimizing environmental impact. mpg.de

Research Findings on Green Synthesis Methods

The following table summarizes key findings from research on enzymatic acylation reactions, which are central to the green synthesis of this compound and related chiral compounds.

| Catalyst | Precursor/Substrate Type | Acyl Donor | Solvent | Key Finding / Green Principle Applied |

|---|---|---|---|---|

| Novozym 435 (Immobilized Candida antarctica Lipase B) | Racemic secondary alcohol (e.g., sulcatol) | Vinyl acetate | Cyclopentyl Methyl Ether (CPME) | Demonstrates high enzyme activity and enantioselectivity (E ≥ 1000) in a green, eco-friendly solvent. researchgate.net |

| Lipase AK (from Pseudomonas fluorescens) | Racemic secondary alcohol (e.g., menthol) | Vinyl acetate | 2-Methyltetrahydrofuran (MeTHF) | Achieved high enantioselectivity (E = 232) using a bio-based solvent, highlighting the replacement of hazardous traditional solvents. researchgate.net |

| Porcine Pancreatic Lipase (PPL) | Racemic epoxy-alcohol | Acetic anhydride | Diisopropyl ether | Successful kinetic resolution yielding the desired alcohol with >99% enantiomeric excess, showcasing biocatalysis for high-purity chiral synthesis. nih.gov |

| Candida antarctica Lipase B (CaLB) | Lignin-derived di-ester and a diol | N/A (Transesterification) | Eucalyptol | Effective polymerization in a bio-based solvent, demonstrating the versatility of lipases and green solvents beyond simple resolutions. nih.gov |

Mechanistic Investigations of S 2 Acetoxy 2 Phenylacetic Acid in Asymmetric Reactions

Chiral Recognition Mechanisms

The efficacy of (S)-2-acetoxy-2-phenylacetic acid as a chiral resolving agent hinges on its capacity for chiral recognition, a process governed by a combination of attractive and repulsive forces that differ between the two enantiomers of a racemic substrate. This discrimination is often explained by the three-point interaction model, which posits that for effective differentiation, at least three points of interaction must exist between the chiral selector and the substrate, with at least one of these interactions being stereochemically dependent. In the context of this compound, these interactions are primarily hydrogen bonding, steric hindrance, and π-stacking.

Hydrogen Bonding Interactions

Hydrogen bonding is a cornerstone of the chiral recognition capabilities of this compound. The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the acetate (B1210297) group). When reacting with a racemic mixture of a chiral amine or alcohol, the carboxylic acid group of this compound can form a strong hydrogen bond with the lone pair of electrons on the nitrogen or oxygen atom of the substrate. This interaction is often the primary anchor in the formation of a diastereomeric salt.

Crystallographic studies of related compounds, such as (R)-2-acetoxy-2-phenylacetic acid, have revealed the formation of extended hydrogen-bonding networks in the solid state. nih.govresearchgate.net These studies show that the carboxylic acid groups engage in intermolecular hydrogen bonding, forming chains. nih.govresearchgate.net When a chiral substrate is introduced, this hydrogen-bonding pattern is disrupted and reformed to include the substrate, leading to the creation of diastereomeric complexes. The stability of these complexes is highly dependent on the stereochemistry of the interacting molecules, as the spatial arrangement of the other functional groups will either facilitate or hinder the formation of a stable, low-energy crystal lattice.

The table below summarizes the key hydrogen bonding interactions involving this compound.

| Functional Group on this compound | Interaction Type | Interacting Functional Group on Substrate (e.g., Amine, Alcohol) |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor | Amine (-NH2), Hydroxyl (-OH) |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Amine (-NH2), Hydroxyl (-OH) |

| Acetoxy (C=O) | Hydrogen Bond Acceptor | Amine (-NH2), Hydroxyl (-OH) |

Steric Hindrance Effects

Steric hindrance plays a crucial role in differentiating between the two enantiomers of a substrate. The phenyl group and the acetoxy group of this compound create a defined three-dimensional space around the chiral center. When a racemic substrate approaches, one enantiomer will be able to fit more snugly into this chiral pocket, allowing for favorable interactions, while the other enantiomer will experience steric clashes.

For instance, in the resolution of a chiral amine, the substituents on the chiral carbon of the amine will interact differently with the phenyl and acetoxy groups of the resolving agent. A bulkier substituent on one enantiomer might be forced into close proximity with the phenyl ring, leading to a high-energy, disfavored interaction. Conversely, the other enantiomer may be able to orient itself in a way that minimizes these repulsive forces, leading to a more stable diastereomeric salt that preferentially crystallizes from the solution. The selective hindrance provided by the bulky groups is a key factor in achieving high enantiomeric excess in the resolved product. Research on the asymmetric alkylation of the parent compound, (S)-mandelic acid, has highlighted the effective use of a benzaldehyde-derived acetal (B89532) to introduce steric bulk and direct the approach of electrophiles.

π-Stacking Interactions

The phenyl ring in this compound provides an avenue for π-stacking interactions, another important non-covalent force in chiral recognition. If the substrate also contains an aromatic ring, face-to-face or edge-to-face π-π interactions can occur between the phenyl group of the resolving agent and the aromatic moiety of the substrate.

Transition State Modeling and Computational Studies

While experimental techniques provide invaluable data on the outcomes of chiral resolution, computational studies offer a deeper insight into the underlying mechanisms at a molecular level. Transition state modeling and other computational methods can be used to predict the structures and relative stabilities of the diastereomeric complexes formed between this compound and a racemic substrate.

Computational studies on similar resolving agents, such as phenylacetic acid derivatives, have demonstrated the ability to predict the crystal structures of diastereomeric salt pairs. nih.govresearchgate.net These models take into account various intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. By calculating the lattice energies of the different possible diastereomeric crystal structures, it is possible to predict which diastereomer will be less soluble and therefore preferentially crystallize. nih.govresearchgate.net

These computational approaches can also elucidate the specific interactions that are most critical for chiral discrimination. For example, a model might reveal that a particular hydrogen bond is significantly shorter and stronger in the more stable diastereomer, or that a specific steric clash is responsible for the instability of the other. Such insights are invaluable for the rational design of new and more effective resolving agents.

Kinetic and Thermodynamic Analysis of Enantioselective Processes

The separation of enantiomers via diastereomeric salt formation with this compound is fundamentally a thermodynamic process. The success of the resolution depends on the difference in the free energy of the two diastereomeric salts in the solid state, which translates to a difference in their solubility. The diastereomer with the lower free energy will be less soluble and will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.

Kinetic factors also play a role, particularly in the rate of crystallization. However, in most classical resolutions, the system is allowed to reach or approach thermodynamic equilibrium. A study on the enzymatic deacylation of racemic α-acetoxyphenylacetic acid demonstrated high enantioselectivity, yielding (S)-mandelic acid. nih.gov This work highlighted the optimization of reaction conditions to maximize the kinetic difference in the reaction rates of the two enantiomers. nih.gov

The table below presents hypothetical thermodynamic data for a successful resolution of a racemic amine with this compound.

| Diastereomeric Salt | Gibbs Free Energy of Formation (kJ/mol) | Solubility in a Given Solvent (g/100mL) |

| (S)-Acid - (R)-Amine | -50 | 0.5 |

| (S)-Acid - (S)-Amine | -45 | 1.2 |

In this hypothetical scenario, the (S)-Acid - (R)-Amine salt has a more negative Gibbs free energy of formation, indicating greater stability and lower solubility, and would thus be the one to crystallize preferentially.

Role of the Carboxylic Acid Moiety in Stereochemical Control

The carboxylic acid moiety is the lynchpin of the stereochemical control exerted by this compound in the resolution of amines and alcohols. Its primary role is to form a salt with the basic substrate, a process that brings the two chiral molecules together in a defined, albeit transient, ionic bond in solution, which then organizes into a stable crystal lattice.

The acidity of the carboxylic acid is crucial. It must be sufficiently acidic to protonate the amine or to engage in strong hydrogen bonding with the alcohol, but not so acidic that it leads to unwanted side reactions. The carboxylate anion that is formed is stabilized by resonance, which influences the strength of the ionic interaction.

Furthermore, the planar nature of the carboxylic acid group, along with its ability to act as both a hydrogen bond donor and acceptor, imposes significant geometric constraints on the formation of the diastereomeric complex. The orientation of the substrate relative to the carboxylic acid group will be a determining factor in how the other functional groups of both molecules can interact. Any steric hindrance or favorable secondary interactions, such as π-stacking, will be organized around the central salt bridge formed by the carboxylic acid. The direct involvement of carboxylic acids in directing C-H functionalization reactions through chelation assistance further underscores their importance in controlling reactivity and selectivity in molecular transformations. acs.org

Applications of S 2 Acetoxy 2 Phenylacetic Acid in Asymmetric Catalysis and Synthesis

As a Chiral Derivatizing Agent for Enantiomeric Purity Determination

One of the well-established applications of (S)-2-Acetoxy-2-phenylacetic acid is its use as a chiral derivatizing agent (CDA). The determination of the enantiomeric purity of a chiral compound is a critical aspect of asymmetric synthesis. By reacting a racemic or enantiomerically enriched sample with a chiral derivatizing agent like this compound, a mixture of diastereomers is formed. These diastereomers possess different physical and spectroscopic properties, which allows for their separation or differentiation.

The most common technique employed in conjunction with this compound for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. medchemexpress.com The resulting diastereomeric esters exhibit distinct chemical shifts for their protons, particularly those close to the newly formed stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess (ee) of the original compound can be accurately determined. This method is applicable to a wide range of chiral molecules, including alcohols and amines. medchemexpress.com

As a Chiral Auxiliary in Diastereoselective Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgslideshare.net this compound, and its parent compound (S)-mandelic acid, can function as effective chiral auxiliaries in various diastereoselective transformations. slideshare.net The auxiliary imparts a facial bias to the substrate, leading to the preferential formation of one diastereomer over the other.

Formation and Cleavage of Diastereomeric Salts

The resolution of racemates through the formation of diastereomeric salts is a classical and industrially important method for obtaining enantiomerically pure compounds. In this context, the acidic nature of this compound allows it to react with racemic bases, such as amines, to form a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can often be separated by fractional crystallization.

For instance, racemic mandelic acid is known to be resolved using chiral amines like D-(-)-2-aminobutanol-(1). google.com Conversely, this compound can be used to resolve racemic amines. Once the desired diastereomeric salt is isolated, the chiral auxiliary can be cleaved by treatment with an acid or base, yielding the enantiomerically pure amine and recovering the chiral auxiliary for potential reuse.

Covalent Attachment for Stereocontrol

In this approach, the chiral auxiliary is covalently attached to the substrate to control the stereochemistry of a subsequent reaction. While direct examples detailing the extensive use of this compound for this specific purpose are less common in the literature compared to other auxiliaries like Evans' oxazolidinones, the underlying principle is a cornerstone of asymmetric synthesis. researchgate.netresearchgate.net The auxiliary is chosen to create a sterically hindered environment that directs the approach of a reagent from a specific face of the molecule, thereby inducing high diastereoselectivity. After the desired transformation, the auxiliary is cleaved from the product.

As a Chiral Ligand Precursor for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for transition metal catalysts is a major focus of modern asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in excess. (S)-Mandelic acid and its derivatives, including this compound, serve as valuable chiral building blocks for the synthesis of novel chiral ligands. researchgate.net

Development of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are among the most successful and widely used ligands in asymmetric catalysis, particularly in hydrogenation reactions. nih.gov The synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, has been a significant challenge. Methodologies have been developed that utilize chiral auxiliaries to direct the stereoselective synthesis of these ligands. rsc.orgresearchgate.netresearchgate.net

Derivatives of (S)-mandelic acid can be used to synthesize chiral phosphine ligands. For example, new chiral ligands derived from mandelic acid have been synthesized and applied in asymmetric phenyl transfer reactions. researchgate.net The general strategy involves the use of the chiral backbone of the mandelic acid derivative to control the stereochemistry during the ligand synthesis.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.govmdpi.com The success of this reaction heavily relies on the efficacy of the chiral catalyst, which is typically a transition metal complexed with a chiral ligand. kanto.co.jp

Chiral phosphine ligands derived from precursors like (S)-mandelic acid have been successfully employed in asymmetric hydrogenation reactions. For instance, rhodium complexes of P-chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of various substrates, including dehydroamino acids and enamides, to produce chiral amino acids and other valuable compounds with high enantioselectivity. nih.gov

Table 1: Research Findings on the Applications of this compound and its Derivatives

| Application | Method | Key Findings |

|---|---|---|

| Chiral Derivatizing Agent | NMR Spectroscopy | Forms diastereomeric esters with chiral alcohols and amines, allowing for the determination of enantiomeric purity. medchemexpress.com |

| Chiral Auxiliary | Diastereomeric Salt Resolution | Can be used to resolve racemic amines through fractional crystallization of diastereomeric salts. google.com |

| Chiral Ligand Precursor | Synthesis of Chiral Ligands | Serves as a chiral building block for the synthesis of new chiral ligands, including phosphines. researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-Mandelic acid |

| D-(-)-2-Aminobutanol-(1) |

Application in Asymmetric Carbon-Carbon Bond Formations

The application of this compound as a chiral auxiliary in asymmetric carbon-carbon bond formations, particularly in diastereoselective alkylation reactions of enolates, has been a subject of study. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While the direct use of this compound itself is not extensively documented in this specific context, the broader class of chiral auxiliaries derived from α-hydroxy acids serves as a foundational concept. These auxiliaries, after attachment to a prochiral substrate, create a chiral environment that biases the approach of incoming electrophiles, leading to the preferential formation of one diastereomer.

For instance, in the alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary, the bulky phenyl group of the auxiliary can effectively shield one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This results in a high degree of diastereoselectivity. After the desired carbon-carbon bond is formed, the chiral auxiliary can be cleaved and recovered for reuse. The efficiency of such reactions is typically evaluated based on the chemical yield and the diastereomeric excess (d.e.) of the product.

In Enantioselective Resolution Methods

Enantioselective resolution is a critical process for obtaining pure enantiomers from a racemic mixture. This compound serves as a valuable chiral resolving agent in both classical and enzymatic resolution techniques.

Classical Resolution Techniques

Classical resolution via diastereomeric salt formation is a widely employed method for separating enantiomers of racemic bases, such as amines. nih.gov This technique relies on the reaction of a racemic base with an enantiomerically pure acid, like this compound, to form a mixture of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.govlibretexts.org

Once one of the diastereomeric salts preferentially crystallizes, it can be isolated by filtration. The resolved amine is then recovered by treating the salt with a base. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. Studies have shown that the structure of the resolving agent and the racemic compound, as well as the solvent used for crystallization, play a crucial role in the efficiency of the resolution. For example, the resolution of 1-arylethylamines with mandelic acid has been shown to be influenced by the formation of stable hydrogen-bond networks in the crystal lattice of the less-soluble salt. researchgate.net

A study on the resolution of various racemic amines using a PEGylated derivative of (R)-mandelic acid provides insight into the effectiveness of this type of resolving agent. The data from this study, while not directly involving the (S)-acetylated form, demonstrates the principle and efficiency of mandelic acid derivatives in classical resolution.

Data adapted from a study on PEGylated-(R)-mandelic acid, illustrating the principle of resolution. nih.gov The enantiomeric excess (% ee) represents the purity of the resolved amine after the first and second resolution cycles.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods for separating enantiomers. jocpr.com Lipases are a class of enzymes frequently used for the kinetic resolution of racemic mixtures. jocpr.comnih.gov This process involves the selective reaction of one enantiomer of a racemic substrate with a nucleophile, catalyzed by the enzyme, leaving the unreacted enantiomer in high enantiomeric purity.

This compound can be utilized as a chiral acyl donor in the lipase-catalyzed kinetic resolution of racemic alcohols and amines. In such a reaction, the lipase (B570770) will selectively catalyze the transfer of the acetyl group from this compound to one of the enantiomers of the racemic substrate. For example, in the resolution of a racemic alcohol, the lipase would preferentially acylate either the (R)- or (S)-alcohol, leading to the formation of a chiral ester and leaving the unreacted alcohol enantiomer enriched. The efficiency of the resolution is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E).

The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. For instance, lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are known to be effective in the resolution of a wide range of chiral compounds. jocpr.comnih.gov

This table illustrates the principle of lipase-catalyzed kinetic resolution of racemic alcohols using an acyl donor. While not specifying this compound, it demonstrates the general data obtained in such studies.

Stereoselective Synthesis of Bioactive Molecules and Pharmaceutical Intermediates Utilizing this compound Scaffolds

The enantiomerically pure scaffold of this compound and its parent compound, (S)-mandelic acid, are valuable starting materials and intermediates in the synthesis of various bioactive molecules and pharmaceuticals. The presence of the chiral center allows for the construction of complex stereochemistry with high fidelity.

A prominent example of the application of a derivative of (S)-mandelic acid is in the synthesis of the antiplatelet drug, Clopidogrel. derpharmachemica.comresearchgate.net While the synthesis of Clopidogrel often starts from a related chiral α-chloro phenylacetic acid derivative, the underlying principle of utilizing a chiral building block derived from the mandelic acid family is central to establishing the required stereochemistry in the final drug molecule. derpharmachemica.comnih.gov The synthesis typically involves the coupling of the chiral acid derivative with a tetrahydrothienopyridine core structure. derpharmachemica.com The stereocenter from the mandelic acid derivative is retained throughout the synthetic sequence, ultimately defining the absolute configuration of the final active pharmaceutical ingredient.

The general synthetic approach highlights the importance of chiral building blocks like this compound in providing a reliable and efficient route to enantiomerically pure drugs. The use of such scaffolds obviates the need for challenging resolution steps later in the synthesis, leading to more economical and sustainable manufacturing processes.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Analysis of S 2 Acetoxy 2 Phenylacetic Acid and Its Derivatives

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

For the separation of mandelic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, a CHIRALPAK® IC column, which has cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used to resolve enantiomers of mandelic acid and its derivatives. nih.gov The separation is influenced by the mobile phase composition, including the type of alcohol (e.g., isopropanol, ethanol) and the presence of additives like trifluoroacetic acid (TFA) for acidic compounds. nih.gov A decrease in the alcohol content in the mobile phase typically increases the retention times and resolution of the enantiomers. nih.gov

Another class of CSPs effective for this purpose are cyclodextrin-based phases. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been used as chiral mobile phase additives to separate various mandelic acid derivatives by forming inclusion complexes with the enantiomers. researchgate.net The efficiency of these separations is highly dependent on the structural fit between the analyte and the cyclodextrin (B1172386) cavity.

| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |

| Mandelic Acid | CHIRALPAK® IC | n-hexane/isopropanol/TFA | 2.21 nih.gov |

| 4-Methoxymandelic Acid | CHIRALPAK® IC | n-hexane/isopropanol/TFA | 2.14 nih.gov |

| 3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC | n-hexane/ethanol/TFA | 3.70 nih.gov |

| 2-Chloromandelic Acid | CHIRALPAK® IC | n-hexane/isopropanol/dichloromethane/TFA | Low enantioselectivity nih.gov |

| 4-Hydroxymandelic Acid | CHIRALPAK® IC | n-hexane/isopropanol/TFA | Low enantioselectivity nih.gov |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) coupled with chiral stationary phases is another powerful tool for the enantiomeric separation of volatile chiral compounds. For non-volatile compounds like (S)-2-Acetoxy-2-phenylacetic acid, derivatization is necessary to increase their volatility. nih.gov Common derivatization techniques include esterification of the carboxylic acid group.

Cyclodextrin derivatives are frequently employed as chiral selectors in GC columns. Permethylated β-cyclodextrin (β-CD) has shown high chiral selectivity for various mandelic acid derivatives. mdpi.com The chiral recognition mechanism often involves the inclusion of the analyte's phenyl group into the cyclodextrin cavity, stabilized by interactions such as hydrogen bonding. nih.govmdpi.com The nature of the substituents on the mandelic acid core and the type of cyclodextrin (α, β, or γ) significantly influence the separation. mdpi.com For instance, ortho-substituted mandelic acid derivatives may be too bulky to fit into the cavity of α-CD and β-CD, but can be resolved on a γ-CD selector with a larger cavity. mdpi.com

A study using a CP Chirasil-Dex-CB column, a chiral stationary phase, was successful in analyzing the R- and S-enantiomers of mandelic acid in urine after derivatization to their isopropyl esters. mtroyal.ca Further derivatization of the hydroxyl group with pentafluoropropionic anhydride (B1165640) enhanced detection sensitivity. mtroyal.ca

| Derivative of Mandelic Acid | Chiral Selector | Selectivity (α) | Elution Order |

| Methyl ester | Permethylated α-CD | - | S before R mdpi.com |

| Methyl ester | Permethylated β-CD | High | R before S mdpi.com |

| Methyl ester | Permethylated γ-CD | - | R before S mdpi.com |

| Ethyl ester | TBDMSDAGCD | 1.27 | - |

| Methyl ester, Acetate (B1210297) | Permethylated β-CD | Lower than hydroxyl | - |

| o-chloro, Methyl ester | Permethylated β-CD | No selectivity | - |

| m-chloro, Methyl ester | Permethylated β-CD | 1.141 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile method for determining enantiomeric excess (e.e.). Since enantiomers are indistinguishable in an achiral solvent, chiral auxiliary agents are used to create a diastereomeric environment, resulting in separate NMR signals for each enantiomer. scispace.com This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

(R)- and this compound themselves can act as chiral derivatizing agents. medchemexpress.comlookchem.com They react with chiral alcohols or amines to form diastereomeric esters or amides, which exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. units.it

Alternatively, chiral solvating agents form non-covalent diastereomeric complexes with the analyte. For carboxylic acids like this compound, chiral amines such as (1R,2R)-1,2-diphenylethane-1,2-diamine can be effective CSAs. capes.gov.br The interaction between the CSA and the enantiomers of the acid leads to chemical shift non-equivalence, with the magnitude of the shift difference being dependent on the solvent, temperature, and stoichiometry. capes.gov.br BINOL-based amino alcohols have also been shown to be effective CSAs for the enantiodifferentiation of carboxylic acids. frontiersin.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. jasco-global.comresearchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

ECD spectroscopy, which probes electronic transitions, has been used to characterize mandelic acid and its derivatives. nih.gov The experimental ECD spectrum is compared with a theoretically calculated spectrum, typically using time-dependent density functional theory (TD-DFT), to assign the absolute configuration. nih.govnih.gov For mandelic acid, the ECD spectrum shows characteristic bands around 220 nm and 190 nm. nih.gov

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule. Similar to ECD, the experimental VCD spectrum is compared with a calculated spectrum to determine the absolute configuration. researchgate.net The combination of ECD and VCD provides a robust method for stereochemical assignment, especially for complex molecules. jasco-global.comresearchgate.net

| Technique | Application | Key Findings |

| ECD | Absolute configuration of mandelic acid derivatives | Experimental and computational spectra are used to chiroptically characterize mandelic acid and its derivatives. nih.gov |

| VCD/ECD | Structural analysis of chiral samples | Comparison of experimental and calculated spectra allows for the determination of the absolute configuration of isomers. jasco-global.comresearchgate.net |

X-ray Crystallography of Diastereomeric Salts for Absolute Configuration Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov For a chiral carboxylic acid like this compound, this can be achieved by forming a salt with a chiral base of known absolute configuration. libretexts.org This creates a pair of diastereomeric salts, which have different physical properties and can often be separated by crystallization. libretexts.orgkesselssa.com

Once a suitable single crystal of one of the diastereomeric salts is obtained, its structure can be determined by X-ray diffraction. Since the absolute configuration of the chiral base is known, the absolute configuration of the chiral acid can be unambiguously determined. nih.govresearchgate.net This method provides unequivocal proof of the stereochemistry. The crystal structure of (R)-2-Acetoxy-2-phenylacetic acid has been reported, providing a reference for its solid-state conformation. nih.gov The formation and crystallization of diastereomeric salts are influenced by the choice of solvent, which can affect the efficiency of the resolution. researchgate.net

Derivatives and Analogues of S 2 Acetoxy 2 Phenylacetic Acid: Synthesis and Chiral Applications

Ester Derivatives and their Role in Enantioselective Transformations

Ester derivatives of (S)-2-acetoxy-2-phenylacetic acid are widely employed in enantioselective reactions, where the chiral backbone influences the stereochemical outcome of bond-forming events. The synthesis of these esters is typically achieved through standard esterification procedures, such as the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. organic-chemistry.org

Applications in Asymmetric Addition Reactions

Ester derivatives of this compound have demonstrated utility in asymmetric addition reactions. For instance, they can act as chiral templates in cycloaddition reactions, where the stereochemistry of the newly formed chiral centers is directed by the chiral ester moiety. The steric and electronic properties of the ester group can be fine-tuned by varying the alcohol component, thereby influencing the degree of enantioselectivity.

In the context of enzymatic reactions, the enantioselective deacylation of α-acetoxyphenylacetic acid, an ester derivative, has been achieved using whole cells of Pseudomonas sp. ECU1011. nih.gov This biocatalytic process yields (S)-mandelic acid with high enantiomeric excess, highlighting the potential of enzymatic methods in resolving racemic mixtures of these esters. nih.gov The efficiency of this transformation is dependent on reaction conditions such as temperature and pH, which must be optimized to minimize non-selective hydrolysis. nih.gov

Amide Derivatives as Chiral Scaffolds

The conversion of the carboxylic acid group of this compound into an amide functionality opens up new avenues for its application as a chiral scaffold. Amide derivatives are often more robust than their ester counterparts and can participate in a different spectrum of chemical transformations. The synthesis of these amides is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. khanacademy.org

These amide derivatives have found use in the development of novel therapeutic agents. For example, benzamide (B126) derivatives incorporating a phenylacetamidophenyl scaffold have been designed and synthesized as potential antitumor agents that target the PARP-1 enzyme. nih.gov The chiral center originating from the (S)-2-phenylacetic acid core can play a crucial role in the binding affinity and selectivity of these inhibitors towards their biological target.

Structural Modifications for Enhanced Chiral Induction

To improve the efficiency of chiral induction, researchers have explored various structural modifications of this compound and its derivatives. These modifications aim to enhance the steric and electronic differentiation between the two faces of a prochiral substrate, leading to higher enantioselectivity in asymmetric reactions.

One approach involves the introduction of bulky substituents on the phenyl ring or the acetyl group. These modifications can create a more defined chiral pocket, forcing incoming reagents to approach from a specific direction. Another strategy focuses on incorporating additional coordinating groups into the molecule, which can pre-organize the transition state of a reaction through metal chelation, thereby enhancing stereochemical control.

Furthermore, the development of derivatives with different protecting groups on the hydroxyl function of the parent mandelic acid has been investigated. acs.org For instance, the use of pivaloyl (Piv) or Boc protecting groups in place of the acetate (B1210297) can influence the reactivity and selectivity in palladium-catalyzed C-H functionalization reactions. acs.org

Comparative Studies of Chiral Efficiency with Related Compounds

The chiral efficiency of derivatives of this compound is often evaluated by comparing their performance in asymmetric reactions with that of other chiral auxiliaries or catalysts. These comparative studies are essential for identifying the most effective chiral directing groups for a particular transformation.

For example, the spectral properties of diastereomeric esters and amides derived from optically pure 2-(1-naphthyl)-2-phenylacetic acid have been systematically investigated and compared. nih.gov This research helps in understanding the factors that govern NMR spectral nonequivalence, which is a key tool for determining enantiomeric purity. nih.gov

Future Perspectives and Challenges in Research on S 2 Acetoxy 2 Phenylacetic Acid

Development of Novel Catalytic Systems

The synthesis of enantiomerically pure compounds like (S)-2-Acetoxy-2-phenylacetic acid is highly dependent on the catalysts employed. Future research will concentrate on moving beyond traditional methods to more sophisticated catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Biocatalysis: A significant frontier is the use of enzymes and whole-cell biocatalysts. Researchers have explored enzymatic kinetic resolution (EKR) for producing the precursor, (S)-mandelic acid, with high enantiomeric excess. For instance, a three-enzyme cascade has been developed to convert inexpensive starting materials into mandelic acid under mild conditions. mpg.de This system utilizes a newly discovered activity of the enzyme oxalyl-CoA decarboxylase (OXC) combined with two other enzymes. mpg.de Further advancements could involve introducing these enzyme cascades into microbial hosts to create efficient fermentation processes. mpg.de Another biocatalytic strategy involves using recombinant E. coli strains that express both an (R)-specific oxynitrilase and an arylacetonitrilase to produce (R)-mandelic acid, demonstrating the potential for engineering "bienzymatic catalysts" for specific stereoisomers. nih.gov

Organocatalysis: Asymmetric organocatalysis presents a powerful, metal-free alternative. A recent one-pot protocol for synthesizing (R)-mandelic acid esters utilizes an epi-quinine-derived urea (B33335) as the organocatalyst. nih.gov This process involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis, starting from readily available aldehydes. nih.gov The development of new, more robust organocatalysts could further streamline the synthesis of mandelic acid derivatives. nih.gov

Metal-Based Catalysis: Palladium-catalyzed C-H functionalization reactions represent another promising area. acs.org Research has demonstrated protocols for the arylation, iodination, and olefination of mandelic acid derivatives. acs.org These methods utilize the directing ability of the substrate's own functional groups to achieve high selectivity, and future work could focus on developing more active and versatile palladium or other transition-metal catalysts for these transformations. acs.org

| Catalyst Type | Example | Potential Advantage | Research Direction |

| Biocatalyst | Oxalyl-CoA decarboxylase (OXC) Cascade | Green, mild conditions, high selectivity | In-vivo implementation in microbial hosts |

| Organocatalyst | epi-Quinine-derived Urea | Metal-free, readily available starting materials | Development of more robust and versatile catalysts |

| Metal Catalyst | Palladium(II)/Pd(0) System | High functional group tolerance, C-H activation | Improving catalyst activity and expanding reaction scope |

Integration with Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing is a paradigm shift in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and consistency. d-nb.infopharmtech.com For the synthesis of this compound and its precursors, flow chemistry holds considerable promise.

The benefits of flow chemistry extend to reactions that are hazardous or difficult to control in batch mode. pharmtech.com For instance, reactions involving energetic intermediates or requiring precise temperature control can be managed more safely and effectively in microreactors with their high surface-area-to-volume ratio. almacgroup.com Future research will likely focus on developing fully integrated, end-to-end continuous processes for this compound, from starting materials to the purified final product, potentially incorporating in-line purification and real-time process analytical technology (PAT) for quality control. researchgate.net

Computational Design of Enhanced Chiral Systems

Computational chemistry is becoming an indispensable tool for accelerating the development of new catalysts and separation methods. In the context of this compound, computational approaches can provide deep insights into the mechanisms of chiral recognition and catalysis.

Catalyst Design: Molecular dynamics simulations can be used to study the stability and interactions within enzyme-substrate complexes. mdpi.com This knowledge provides a structural basis for the rational design of enzyme variants with enhanced catalytic activity and stereoselectivity for mandelic acid synthesis. mdpi.com Similarly, for organocatalysts and metal complexes, computational modeling can help predict the most effective catalyst structures, reducing the need for extensive experimental screening.

Chiral Separation: Computational methods are also crucial for designing better chiral separation systems. Studies on the chiral recognition of mandelic acid derivatives using cyclodextrin-based stationary phases in gas chromatography have used computational analysis to understand the interactions driving separation. mdpi.commdpi.com By modeling the inclusion complexes between the mandelic acid derivatives and the chiral selector, researchers can predict which selectors will be most effective and elucidate the key interaction forces, such as hydrogen bonding and steric fit. mdpi.comnih.gov This predictive power can guide the development of more efficient methods for both analytical-scale enantiomeric purity determination and preparative-scale resolution. acs.org

Exploration of New Asymmetric Reactions

While established methods for synthesizing mandelic acid derivatives exist, the exploration of novel asymmetric reactions is a continuous endeavor in organic chemistry. mdpi.comfrontiersin.org The goal is to develop more direct, atom-economical, and versatile synthetic routes.

Future research could explore applying a wider range of modern asymmetric transformations to the synthesis of the mandelic acid scaffold. This includes:

Asymmetric C-H Activation: Building on existing work with palladium, the use of other transition metals or new ligand systems could enable the direct and enantioselective functionalization of the phenyl ring or the α-position.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally friendly conditions for a variety of transformations. Developing a photoredox-catalyzed asymmetric route to mandelic acid derivatives could represent a significant advancement.

Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a single operation, like the reported Knoevenagel/epoxidation/hydrolysis sequence, are highly efficient. nih.gov Designing new cascade reactions that build the this compound structure from simpler precursors would be a key objective.

Electrochemical Synthesis: Asymmetric electrosynthesis is an emerging field that uses electricity to drive reactions, offering a green alternative to chemical oxidants or reductants. frontiersin.org An electrochemical approach to the asymmetric oxidation of a suitable precursor could provide a novel route to (S)-mandelic acid.

Sustainable and Cost-Effective Synthesis Strategies

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will emphasize the development of strategies that are not only scientifically elegant but also environmentally benign and economically viable.

A primary focus is replacing hazardous reagents. Traditional methods for mandelic acid synthesis often rely on the use of toxic cyanides. mpg.de Biocatalytic routes that start from materials like benzaldehyde (B42025) and oxalic acid or those based on the enzymatic conversion of phenylacetic acid derivatives offer a much safer and more sustainable alternative. mpg.dersc.org

The use of renewable feedstocks is another key aspect. Mandelic acid itself is found in nature, and routes that utilize natural sources or bio-derived starting materials are being investigated. rsc.org For instance, mandelic acid can be obtained from the glycoside amygdalin, found in almonds and apricot pits, or produced via fermentation by various microorganisms. rsc.org

Furthermore, improving process efficiency directly contributes to sustainability and cost-effectiveness. Strategies like integrating flow chemistry, as discussed earlier, reduce waste, energy consumption, and plant footprint. d-nb.info The development of recyclable catalysts, whether they are immobilized enzymes or heterogeneous metal/organocatalysts, is also critical for reducing costs and environmental impact. The combination of biocatalysis, renewable feedstocks, and continuous processing represents the most promising path toward a truly sustainable and cost-effective synthesis of this compound.

Q & A

What are the optimal synthetic routes for producing (S)-2-Acetoxy-2-phenylacetic acid with high enantiomeric purity?

Basic Research Focus

The compound is typically synthesized via acetylation of (S)-mandelic acid using acetic anhydride or acetyl chloride under anhydrous conditions. A high yield (97%) is achieved by reacting (S)-mandelic acid with acetic anhydride in dichloromethane, followed by purification via recrystallization. Key characterization includes 1H NMR (δ 13.22 ppm for COOH, 5.80 ppm for chiral CH, and 2.12 ppm for acetate CH3) and elemental analysis (C: 61.85%, H: 5.19%) .

Methodological Tip : Ensure anhydrous conditions and monitor reaction progress via TLC. Chiral HPLC can confirm enantiopurity (>97% ee) by comparing retention times with the (R)-enantiomer.

How can researchers resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

Advanced Research Focus

Contradictions in NMR or mass spectrometry data may arise from residual solvents, stereochemical impurities, or tautomerism. For example, unexpected peaks in 1H NMR could indicate partial racemization during synthesis. To mitigate:

- Use deuterated DMSO for NMR to stabilize acidic protons and minimize solvent interference.

- Validate purity via X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS).

- Cross-check with computational modeling (e.g., DFT calculations for predicted NMR shifts) .

Case Study : In PDK inhibitor synthesis, derivatives like (S)-2-Acetoxy-2-phenylethylacetyl chloride showed variability in melting points due to hygroscopicity; rigorous drying under vacuum resolved this .

What storage conditions are critical for maintaining the stability of this compound?

Basic Research Focus

The compound is sensitive to moisture and heat. Recommended storage conditions include:

- Temperature : Room temperature (20–25°C) in a sealed, desiccated container.

- Light : Protect from light to prevent photodegradation.

- Incompatibilities : Avoid exposure to strong acids/bases (e.g., H2SO4, NaOH) and oxidizing agents (e.g., KMnO4), which may hydrolyze the acetate group .

Safety Note : Hazard codes H315 (skin irritation) and H319 (eye irritation) mandate PPE (gloves, goggles) during handling .

How can enantiomeric purity be quantitatively assessed for this compound?

Advanced Research Focus

Beyond chiral HPLC, polarimetry and circular dichroism (CD) spectroscopy provide complementary

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +XX° for (S)-enantiomer).

- CD Spectroscopy : Characterize Cotton effects at 220–250 nm to distinguish enantiomers.

- X-ray Crystallography : Resolve absolute configuration unambiguously, particularly for novel derivatives .

Data Interpretation : A mismatch between HPLC retention time and optical rotation suggests co-elution of impurities or degradation products.

What role does this compound play in medicinal chemistry research?

Advanced Research Focus

The compound serves as a chiral synthon in drug development. For example:

- Kinase Inhibitors : It is a key intermediate in synthesizing pyruvate dehydrogenase kinase (PDK) inhibitors, where the (S)-configuration enhances binding affinity to ATP pockets.

- Prodrug Design : The acetate group improves lipophilicity, facilitating cellular uptake, and is enzymatically cleaved in vivo to release active moieties .

Experimental Design : In PDK inhibitor studies, coupling this compound with trifluoromethyl groups via amidation improved metabolic stability .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Focus

Scale-up challenges often involve exothermic reactions or purification inefficiencies. Strategies include:

- Process Optimization : Use flow chemistry to control temperature and reduce side reactions.

- Catalysis : Employ lipases (e.g., Candida antarctica) for enantioselective acetylation, reducing racemization.

- Purification : Switch from recrystallization to flash chromatography with ethyl acetate/hexane gradients .

Case Study : A 10 mmol-scale reaction achieved 92% yield using 4Å molecular sieves to absorb generated water .

What analytical techniques are suitable for detecting degradation products of this compound?

Advanced Research Focus

Hydrolysis of the acetate group produces (S)-mandelic acid. Detection methods include:

- LC-MS : Monitor m/z 194.18 (parent ion) and m/z 152.15 (deacetylated product).

- FT-IR : Loss of acetate C=O stretch (1740 cm⁻¹) and emergence of carboxylic acid O-H stretch (2500–3000 cm⁻¹).

- Stability Studies : Accelerate degradation under 40°C/75% RH for 14 days per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.